![molecular formula C13H13NO B7985719 (3-(6-Methylpyridin-2-yl)phenyl)methanol](/img/structure/B7985719.png)
(3-(6-Methylpyridin-2-yl)phenyl)methanol
Overview
Description
(3-(6-Methylpyridin-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterisation of Derivatives : A study describes the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from the condensation reaction of (6-methylpyridin-2-yl)methanol. This compound was characterized by spectroscopy and X-ray diffraction, showing intramolecular hydrogen bonds and a planar molecule structure, indicating potential applications in molecular engineering and crystallography (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Catalytic Activity in Carbonylation Reactions : Another research demonstrates the catalytic activity of carbonylrhodium complexes of pyridine ligands, including derivatives of methylpyridine, in the carbonylation of methanol. This study is significant for understanding catalytic mechanisms in organic synthesis (Kumari, Sharma, Das, & Dutta, 2002).
Co-crystallization and Molecular Structure Analysis : A paper discusses the co-crystallization and molecular structure of a product from a condensation reaction involving (6-methylpyridin-2-yl)methanol. This research provides insights into crystallography and molecular design (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Formation of Complexes and Polymers : A study on the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts highlights the formation of various molecular structures such as helicates, boxes, and polymers, indicating applications in the development of new materials and coordination compounds (Telfer et al., 2008).
Ruthenium Complex Synthesis : Research on trirutheniumdodecacarbonyl reactions with derivatives of methylpyridine, including the synthesis of new ruthenium complexes, has implications in organometallic chemistry and catalysis (Schäffler, Werz, & Maas, 2005).
Methanol as a Hydrogen Source and C1 Synthon : A method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes is explored, demonstrating the potential of methanol as a green and sustainable chemical reactant (Sarki et al., 2021).
properties
IUPAC Name |
[3-(6-methylpyridin-2-yl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-2-7-13(14-10)12-6-3-5-11(8-12)9-15/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSCXXEBPAMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6-Methylpyridin-2-yl)phenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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